molecular formula C18H15ClO3 B11660336 6-chloro-4-phenyl-7-propoxy-2H-chromen-2-one

6-chloro-4-phenyl-7-propoxy-2H-chromen-2-one

Cat. No.: B11660336
M. Wt: 314.8 g/mol
InChI Key: VIQVNBVOFOPOKT-UHFFFAOYSA-N
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Description

6-chloro-4-phenyl-7-propoxy-2H-chromen-2-one is a synthetic organic compound with the molecular formula C18H15ClO3 and a molecular weight of 314.77 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-7-propoxy-2H-chromen-2-one typically involves the condensation of appropriate phenolic compounds with β-keto esters under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts such as sulfuric acid or trifluoroacetic acid . The reaction is carried out at elevated temperatures to facilitate the formation of the chromen-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-7-propoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-7-propoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied . Docking simulations have shown that the compound can form stable complexes with enzymes through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-phenyl-7-propoxy-2H-chromen-2-one is unique due to the presence of the chlorine atom at the 6-position and the propoxy group at the 7-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H15ClO3

Molecular Weight

314.8 g/mol

IUPAC Name

6-chloro-4-phenyl-7-propoxychromen-2-one

InChI

InChI=1S/C18H15ClO3/c1-2-8-21-17-11-16-14(9-15(17)19)13(10-18(20)22-16)12-6-4-3-5-7-12/h3-7,9-11H,2,8H2,1H3

InChI Key

VIQVNBVOFOPOKT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl

Origin of Product

United States

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